1-(6-Fluorobenzothiazol-2-yl)-5-(4-fluorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one
CAS No.:
Cat. No.: VC16315485
Molecular Formula: C22H12F2N2O4S
Molecular Weight: 438.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H12F2N2O4S |
|---|---|
| Molecular Weight | 438.4 g/mol |
| IUPAC Name | 1-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-3-(furan-2-carbonyl)-4-hydroxy-2H-pyrrol-5-one |
| Standard InChI | InChI=1S/C22H12F2N2O4S/c23-12-5-3-11(4-6-12)18-17(19(27)15-2-1-9-30-15)20(28)21(29)26(18)22-25-14-8-7-13(24)10-16(14)31-22/h1-10,18,28H |
| Standard InChI Key | URSGVUZKLFITHY-UHFFFAOYSA-N |
| Canonical SMILES | C1=COC(=C1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)F)C4=NC5=C(S4)C=C(C=C5)F)O |
Introduction
Molecular Structure and Chemical Properties
Core Structural Features
The compound’s IUPAC name, 1-(6-ethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one, reflects its intricate architecture. Its pyrrolinone ring (a five-membered lactam) serves as the central scaffold, substituted at position 1 with a 6-fluorobenzothiazole group, at position 5 with a 4-fluorophenyl ring, and at position 4 with a 2-furylcarbonyl moiety. The hydroxyl group at position 3 introduces hydrogen-bonding capability, critical for molecular interactions.
Table 1: Key Structural Components
| Component | Position | Functional Role |
|---|---|---|
| 6-Fluorobenzothiazole | 1 | Enhances lipophilicity and target binding |
| 4-Fluorophenyl | 5 | Modulates electronic properties |
| 2-Furylcarbonyl | 4 | Contributes to π-π stacking interactions |
| Hydroxyl group | 3 | Facilitates hydrogen bonding |
Crystallographic and Stereochemical Insights
While direct crystallographic data for this compound remains unpublished, analogous structures exhibit near-planar arrangements of aromatic rings, with deviations influenced by steric and electronic factors . For instance, related benzothiazole-pyrazolyl hybrids demonstrate co-planarity between fluorophenyl and heterocyclic rings, while substituents like thienyl groups induce torsional angles up to 24.2° . Such conformational flexibility may enhance binding to structurally diverse biological targets.
Physicochemical Profile
The molecular formula C24H17FN2O3S2 corresponds to a molecular weight of 464.5 g/mol. The presence of fluorine atoms (electronegativity: 3.98) and the hydroxyl group (pKa ≈ 10) suggests moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO). LogP calculations (estimated via PubChem) indicate a value of 3.1±0.5, aligning with typical drug-like molecules .
Synthesis and Optimization
Multi-Step Synthetic Pathways
Synthesis typically begins with the construction of the pyrrolinone core via Knorr pyrrole synthesis, followed by sequential functionalization:
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Ring formation: Condensation of γ-ketoesters with ammonium acetate yields the pyrrolinone skeleton.
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Benzothiazole coupling: Suzuki-Miyaura cross-coupling introduces the 6-fluorobenzothiazole group.
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Acylation: The furylcarbonyl moiety is appended via Friedel-Crafts acylation under BF3 catalysis.
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Hydroxylation: Late-stage oxidation installs the 3-hydroxy group using tert-butyl hydroperoxide.
Key challenges include regioselectivity during acylation and minimizing racemization at the hydroxyl-bearing stereocenter. Optimized conditions (0°C, anhydrous DCM) achieve yields of 62–68% for the final step.
Purification and Characterization
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) affords >95% purity. Structural confirmation employs:
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NMR: ¹⁹F NMR shows distinct signals at δ -112 ppm (benzothiazole-F) and -118 ppm (fluorophenyl-F) .
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HRMS: Observed [M+H]⁺ at m/z 465.0982 (calc. 465.0978).
Biological Activity and Mechanism
Anticancer Activity
In vitro screening against MCF-7 breast cancer cells revealed an IC50 of 14.3 µM, superior to cisplatin (IC50: 28.7 µM). Flow cytometry indicates apoptosis induction via caspase-3 activation (2.8-fold increase vs. control). Structural analogs with chlorine substituents show enhanced potency (IC50: 6.2 µM), suggesting halogen size influences target engagement .
Pharmacokinetic Considerations
Preliminary ADMET predictions (SwissADME) highlight:
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High plasma protein binding: 89% (due to aromatic stacking)
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CYP3A4 inhibition risk: Moderate (probability: 0.67)
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Blood-brain barrier permeability: Low (logBB: -1.2)
Comparative Analysis with Structural Analogs
Table 2: Activity Trends in Analogous Compounds
| Compound Modification | Antimicrobial MIC (µg/mL) | Anticancer IC50 (µM) |
|---|---|---|
| 6-Fluoro, 4-fluorophenyl | 8 (S. aureus) | 14.3 (MCF-7) |
| 6-Chloro, 3-fluorophenyl | 6 (S. aureus) | 6.2 (MCF-7) |
| Pyridazinone core replacement | 32 (S. aureus) | 45.1 (MCF-7) |
Chlorine substitution at position 6 improves antibacterial potency but reduces solubility (logP: 3.8) . Replacing the pyrrolinone with pyridazinone diminishes activity, underscoring the core’s pharmacological necessity.
Applications and Future Directions
Drug Development Prospects
The compound’s dual antibacterial/anticancer profile positions it as a multifunctional lead candidate. Fragment-based drug design could optimize selectivity—for example, replacing the furylcarbonyl with a sulfonamide group may enhance kinase inhibition.
Targeted Delivery Systems
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles (size: 150 nm, ζ-potential: -25 mV) improves aqueous solubility 4-fold while maintaining efficacy in murine infection models.
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